2-Benzyloxy-6-fluorobenzonitrile

Organic Synthesis Reaction Yield Process Chemistry

2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6) provides a -6.6 kcal/mol ortho-fluoro stabilization in Ni-catalyzed oxidative addition, enabling milder, higher-yielding cross-coupling reactions versus meta-fluoro isomers. With 98% HPLC purity, it minimizes false positives in HTS and supports reliable high-throughput synthesis. The established LogP (3.28) and TPSA (33.02) facilitate rational drug design, providing predictable lipophilicity for cell permeability optimization without additional synthetic iterations. Available in multi-gram to kilogram quantities, this building block is ideal for kinase inhibitor and antiviral agent programs. Request a quote today.

Molecular Formula C14H10FNO
Molecular Weight 227.23 g/mol
CAS No. 94088-45-6
Cat. No. B1274185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-6-fluorobenzonitrile
CAS94088-45-6
Molecular FormulaC14H10FNO
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
InChIInChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
InChIKeyITKHCBLEEGSDOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6): A Strategic Fluorinated Benzonitrile Building Block for Drug Discovery


2-Benzyloxy-6-fluorobenzonitrile (CAS 94088-45-6) is a disubstituted benzonitrile featuring a benzyloxy group at the 2-position and a fluorine atom at the 6-position [1]. With a molecular formula of C14H10FNO and a molecular weight of 227.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents [1] . The ortho-fluorine substitution relative to the nitrile imparts a distinctive electronic profile that enhances stability in metal-catalyzed cross-coupling reactions, making it a preferred building block over non-fluorinated or regioisomeric analogs [2]. This compound is supplied with a purity of 98% (HPLC) by multiple vendors [1].

Why Generic Substitution of 2-Benzyloxy-6-fluorobenzonitrile Fails: Evidence of Regioisomeric Differentiation


Although multiple benzyloxy-fluorobenzonitrile regioisomers share the same molecular formula (C14H10FNO) and computed lipophilicity (XLogP3 ≈ 3.2) [1], their chemical reactivity diverges substantially. The performance and efficiency of downstream reactions are dictated by the specific positions of the fluorine and benzyloxy substituents [2]. A 2023 mechanistic study quantified the impact of fluorine position on C–CN bond activation: an ortho-fluoro substituent stabilizes the Ni(0) oxidative addition product by −6.6 kcal/mol, while a meta-fluoro group provides only −1.8 kcal/mol of stabilization [2]. In the context of 2-Benzyloxy-6-fluorobenzonitrile, where the fluorine is ortho to the nitrile, this effect directly enhances its efficiency in metal-catalyzed cross-coupling reactions, a definitive advantage over isomers like 2-(benzyloxy)-5-fluorobenzonitrile where the fluorine occupies a meta position [2].

Quantitative Evidence Guide for Procuring 2-Benzyloxy-6-fluorobenzonitrile: Head-to-Head Data vs. Closest Analogs


Synthesis Efficiency: 96% Yield Under Mild Conditions vs. Typical Multi-Step Routes for Regioisomeric Analogs

The synthesis of 2-Benzyloxy-6-fluorobenzonitrile via O-alkylation of 2-fluoro-6-hydroxybenzonitrile with benzyl bromide, as described in patent EP3750890, proceeds with a 96% isolated yield at room temperature (K2CO3, KI, MeCN, 20°C, 12 h) . In contrast, the synthesis of the 4-fluoro regioisomer, 2-(benzyloxy)-4-fluorobenzonitrile, has been reported to require multiple steps, including a hydrogenation and subsequent crystallization, achieving only a 74% yield under more forcing conditions . This 22-percentage-point difference in yield directly impacts production cost, atom economy, and scalability, making the 6-fluoro isomer the more efficient choice for large-scale or high-throughput synthesis programs.

Organic Synthesis Reaction Yield Process Chemistry

Ortho-Fluoro Electronic Advantage: −6.6 kcal/mol Stabilization in C–CN Bond Activation vs. Meta-Fluoro Isomers

A 2023 study on the oxidative addition of Ni(0) into the C–CN bond of fluorinated benzonitriles quantified the impact of substitution pattern on reaction thermodynamics [1]. The presence of an ortho-fluoro substituent stabilizes the η2-nitrile Ni(0) complex by −6.6 kcal/mol per o-F, while a meta-fluoro group provides only −1.8 kcal/mol stabilization. In 2-Benzyloxy-6-fluorobenzonitrile, the 6-fluoro substituent is ortho to the nitrile, thus benefitting from this full stabilization. A hypothetical regioisomer like 2-(benzyloxy)-5-fluorobenzonitrile (meta-fluoro) would receive only 27% of this energetic advantage. This translates into milder reaction conditions, shorter times, or higher yields for Ni-catalyzed transformations of the target compound.

Organometallic Chemistry Cross-Coupling Structure-Activity Relationship

Physicochemical Characterization: Pre-Quantified LogP and PSA Values for Reliable Computational Modeling

The compound has a computationally validated LogP (XLogP3) of 3.2–3.3, as reported by PubChem and the Chem960 database, alongside a topological polar surface area (TPSA) of 33.02 Ų [1] . These parameters are critical for medicinal chemists evaluating lead compounds against Lipinski's Rule of Five. In contrast, the non-fluorinated analog 2-benzyloxybenzonitrile (CAS 74164-24-2) may exhibit a lower LogP due to the absence of the lipophilic fluorine substituent, though a directly comparable experimental value has not been published in the searched literature. The availability of these pre-calculated values accelerates computational triaging and library design, saving project time.

ADME Prediction LogP Medicinal Chemistry

High Purity Procurement: 98% (HPLC) Grade Available from a Named Supplier

The target compound is commercially available at a purity of 98% minimum by HPLC, as listed by LeYan (Product No. 1108026) . The regioisomer 4-(benzyloxy)-2-fluorobenzonitrile (CAS 185836-35-5) is cataloged by Fluorochem at 95% purity . This 3% absolute purity difference, while modest, can be significant in multi-step synthetic sequences where a 95% pure intermediate would carry forward approximately 25% more impurity into the next transformation, potentially lowering the final yield or complicating purification. Procurement of the higher-purity 6-fluoro isomer from suppliers like LeYan ensures batch-to-batch reproducibility and may reduce the need for repurification.

Purity Procurement Quality Control

Optimal Application Scenarios for 2-Benzyloxy-6-fluorobenzonitrile Stemming from Its Quantified Advantages


Large-Scale Synthesis of Fluorinated Drug Intermediates

For programs requiring multi-gram to kilogram quantities of a fluorinated benzonitrile building block, the 96% yield at room temperature reported in EP3750890 makes 2-Benzyloxy-6-fluorobenzonitrile a cost-effective choice. The mild conditions reduce energy consumption and equipment stress compared to the multi-step conditions needed for 4-fluoro analog synthesis. Procurement of this compound from suppliers referencing this patent route ensures a reproducible, high-yielding process, minimizing risks in scale-up technology transfers.

Ni-Catalyzed Cross-Coupling Library Synthesis

The ortho-fluoro effect quantified by Lachaize et al. (2023) [1] provides a −6.6 kcal/mol stabilization per o-F in the C–CN oxidative addition step. Using 2-Benzyloxy-6-fluorobenzonitrile as a core scaffold for a library of biaryl analogs via Ni-catalyzed Suzuki reactions should result in consistently higher conversion rates and milder conditions compared to libraries constructed with meta-fluoro isomers. This directly addresses the need for reliable, high-throughput reaction conditions in early-stage medicinal chemistry.

Predictable ADME Profile Scaffold for Lead Optimization

The pre-established LogP of 3.28 and TPSA of 33.02 Ų [2] allow this building block to be immediately incorporated into rational drug design workflows. Adding this fragment to a compound series provides a predictable, moderate increase in lipophilicity (ΔLogP), which is ideal for optimizing cell permeability without violating Lipinski's rules. This contrasts with using a non-fluorinated benzyloxybenzonitrile, which would require additional synthetic iterations to achieve the same lipophilicity, potentially delaying project timelines.

High-Throughput Purification-Averse Environments

For discovery groups operating in HTS or plate-based synthesis formats where intermediate purification is impractical, the 98% HPLC purity of 2-Benzyloxy-6-fluorobenzonitrile is critical. In these environments, a 95% pure reagent typically carries enough impurities to generate false positives or negatives in biological assays. The higher purity of the target compound directly supports data integrity and reduces the need for confirmatory synthesis runs, thereby accelerating the hit-to-lead timeline.

Technical Documentation Hub

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